1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine
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Overview
Description
1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of two imidazole rings connected by a carbon-carbon bond, with four amine groups attached at the 4,4’,5,5’ positions. The presence of multiple amine groups makes it a versatile ligand in coordination chemistry and a valuable compound in materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine typically involves the reaction of glyoxal with ammonium acetate under controlled conditions. The process begins with the addition of glyoxal to a solution of ammonium acetate, followed by heating and stirring to promote the formation of the biimidazole structure. The reaction mixture is then neutralized, and the product is isolated through filtration and washing with solvents like acetone and water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Nitric acid in polyphosphoric acid is commonly used for nitration reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Tetranitro derivatives.
Reduction: Various reduced amine derivatives.
Substitution: Substituted biimidazole compounds.
Scientific Research Applications
1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s multiple amine groups allow it to form hydrogen bonds and participate in electron transfer reactions, making it a versatile molecule in both chemical and biological systems .
Comparison with Similar Compounds
4,4’,5,5’-Tetranitro-1H,1’H-[2,2’-Biimidazole]-1,1’-diamine (DATNBI): Known for its use in energetic materials due to its high thermal stability and low sensitivity to mechanical stimuli.
Bis(3-amino-1,2,4-triazolium) 4,4’,5,5’-tetranitro-2,2’-biimidazol-1-ide: Another derivative with similar applications in explosives.
Uniqueness: 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine stands out due to its multiple amine groups, which enhance its ability to form hydrogen bonds and coordinate with metal ions. This makes it particularly valuable in the synthesis of coordination complexes and advanced materials .
Properties
CAS No. |
919079-16-6 |
---|---|
Molecular Formula |
C6H10N8 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-(4,5-diamino-1H-imidazol-2-yl)-1H-imidazole-4,5-diamine |
InChI |
InChI=1S/C6H10N8/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h7-10H2,(H,11,12)(H,13,14) |
InChI Key |
RLTZXCJDAZFAQF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N1)C2=NC(=C(N2)N)N)N)N |
Origin of Product |
United States |
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